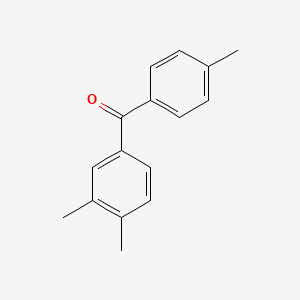

Benzophenone, 3,4,4'-trimethyl-

Description

Structure

3D Structure

Properties

CAS No. |

24964-78-1 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

(3,4-dimethylphenyl)-(4-methylphenyl)methanone |

InChI |

InChI=1S/C16H16O/c1-11-4-7-14(8-5-11)16(17)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3 |

InChI Key |

CTOQAPOYDHMANL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Benzophenone, 3,4,4 Trimethyl

General Synthetic Approaches to Substituted Benzophenones

The construction of the benzophenone (B1666685) scaffold, characterized by a carbonyl group bridging two phenyl rings, can be achieved through various synthetic strategies. For unsymmetrically substituted derivatives like Benzophenone, 3,4,4'-trimethyl-, methods that allow for the controlled coupling of two different aromatic moieties are essential.

Advanced Coupling Reactions in Benzophenone Synthesis

Modern organic synthesis offers several powerful cross-coupling reactions that can be adapted for the preparation of unsymmetrical benzophenones. While specific examples for the direct synthesis of Benzophenone, 3,4,4'-trimethyl- via these methods are not extensively documented in readily available literature, the general applicability of these reactions makes them relevant.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are prominent examples. nih.govnih.govthieme-connect.de In a potential Suzuki coupling approach, a boronic acid derivative of one of the aromatic rings would be coupled with a halide derivative of the other in the presence of a palladium catalyst and a base. For instance, (3,4-dimethylphenyl)boronic acid could be coupled with 4-methylbenzoyl chloride.

The Stille coupling offers another versatile route, involving the reaction of an organotin compound with an organohalide catalyzed by a palladium complex. nih.gov These methods are valued for their functional group tolerance and high yields. Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative for certain C-C bond formations. mpg.de

Furthermore, the synthesis of unsymmetrical pinacols through coupling of aromatic aldehydes, mediated by low-valent titanium, presents another potential, albeit indirect, route. organic-chemistry.org This could be followed by an oxidation step to yield the desired benzophenone.

Precursor Design and Derivatization Strategies

A more traditional and widely employed method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. libretexts.orgwisc.eduyoutube.comscribd.comchemguide.co.uk This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wisc.eduscribd.com

For the synthesis of Benzophenone, 3,4,4'-trimethyl-, a logical approach would be the Friedel-Crafts acylation of p-xylene (B151628) (1,4-dimethylbenzene) with 3,4-dimethylbenzoyl chloride. The synthesis of the requisite 3,4-dimethylbenzoyl chloride can be achieved by treating 3,4-dimethylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comgoogle.com

The reaction proceeds via the formation of an acylium ion electrophile, which then attacks the electron-rich p-xylene ring. The methyl groups on p-xylene are activating and direct the incoming electrophile to the ortho position relative to one of the methyl groups.

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role |

| p-Xylene | C₈H₁₀ | 106.17 | Aromatic Substrate |

| 3,4-Dimethylbenzoyl chloride | C₉H₉ClO | 168.62 | Acylating Agent |

| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| Benzophenone, 3,4,4'-trimethyl- | C₁₆H₁₆O | 224.30 | Product |

Mechanistic Investigations of Formation and Transformation Reactions

The reactivity of Benzophenone, 3,4,4'-trimethyl- is dictated by the interplay of the carbonyl group and the substituent methyl groups on the aromatic rings.

Addition Reactions to Benzophenone Analogues

The carbonyl group of benzophenones is susceptible to nucleophilic addition reactions. libretexts.orgyoutube.comyoutube.comchadsprep.com These reactions can be promoted by either basic or acidic conditions. Under basic conditions, a strong nucleophile directly attacks the electrophilic carbonyl carbon. libretexts.org In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for attack by a weaker nucleophile. libretexts.org

A common example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a tertiary alcohol after workup. youtube.com The steric hindrance and electronic effects of the methyl groups in Benzophenone, 3,4,4'-trimethyl- would influence the rate of such additions. The methyl groups, being electron-donating, slightly reduce the electrophilicity of the carbonyl carbon. Steric hindrance from the methyl group at the 3-position might also play a role in impeding the approach of bulky nucleophiles.

Substituent Effects on Reaction Pathways

The methyl groups on the aromatic rings of Benzophenone, 3,4,4'-trimethyl- have a significant influence on the synthetic reaction pathways, particularly in the context of the Friedel-Crafts acylation. Methyl groups are electron-donating groups (EDGs) through an inductive effect, which activates the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.orgwikipedia.orgquizlet.com

In the synthesis of Benzophenone, 3,4,4'-trimethyl- from p-xylene, the two methyl groups on the substrate activate the ring and are ortho, para-directing. libretexts.orgchemguide.co.ukwikipedia.orgmasterorganicchemistry.comnumberanalytics.com Since the para position is blocked, the incoming 3,4-dimethylbenzoyl cation is directed to one of the ortho positions. The methyl groups on the 3,4-dimethylbenzoyl chloride also influence the reactivity of the acylium ion.

| Substituent Effect | Description | Impact on Friedel-Crafts Acylation |

| Electronic Effect | Methyl groups are electron-donating, increasing the nucleophilicity of the aromatic ring. | Activates the p-xylene ring, making it more reactive towards the acylium ion electrophile. libretexts.orgquizlet.com |

| Steric Effect | The presence of methyl groups can hinder the approach of reactants. | In the acylation of p-xylene, substitution is directed to the less sterically hindered ortho position. wikipedia.orgnumberanalytics.com |

| Directing Effect | Methyl groups are ortho, para-directors in electrophilic aromatic substitution. | Directs the acylation to the position adjacent to one of the methyl groups on p-xylene. libretexts.orgmasterorganicchemistry.com |

Photochemistry and Photophysical Processes of Benzophenone, 3,4,4 Trimethyl

Excited State Dynamics and Energy Transfer Mechanisms

The photophysical behavior of benzophenones is dominated by the nature of their low-lying electronic excited states, specifically the singlet (S₁) and triplet (T₁) states, which typically have n→π* and π→π* character. The relative energies of these states are highly sensitive to substitution on the phenyl rings.

Singlet and Triplet State Characterization

Upon absorption of ultraviolet light, Benzophenone (B1666685), 3,4,4'-trimethyl- is promoted from its ground state (S₀) to an excited singlet state (Sₙ). For benzophenone itself, the lowest excited singlet state (S₁) is of n→π* character, resulting from the transition of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This is followed by rapid internal conversion to the lowest excited singlet state, S₁.

The introduction of methyl groups, which are electron-donating, on the phenyl rings is expected to influence the energies of the n→π* and π→π* states. Electron-donating groups generally raise the energy of the π→π* state to a lesser extent than the n→π* state. Consequently, in non-polar solvents, the lowest excited singlet state (S₁) of 3,4,4'-trimethylbenzophenone is predicted to retain its n→π* character.

The triplet state (T₁) of benzophenone is also of n→π* character and lies slightly lower in energy than the S₁ state. This small energy gap between the S₁ and T₁ states is a key feature of benzophenone photophysics. For 3,4,4'-trimethylbenzophenone, the triplet state is also expected to be of n→π* character, a crucial factor for its photochemical reactivity. The triplet state is the principal reactive state for most benzophenone derivatives due to its longer lifetime compared to the singlet state.

Table 1: Estimated Excited State Properties of Benzophenone, 3,4,4'-trimethyl- (in non-polar solvent)

| Property | Estimated Value/Character | Basis of Estimation |

| S₁ State Character | n→π | Based on typical behavior of alkyl-substituted benzophenones. |

| T₁ State Character | n→π | Based on typical behavior of alkyl-substituted benzophenones. |

| S₁-T₁ Energy Gap (ΔEST) | Small | Characteristic of benzophenones, facilitating efficient intersystem crossing. |

Note: These values are estimations based on the known properties of similar substituted benzophenones and have not been experimentally determined for 3,4,4'-trimethylbenzophenone.

Intersystem Crossing and Fluorescence/Phosphorescence Pathways

Following excitation to the S₁ state, benzophenones typically undergo very rapid and efficient intersystem crossing (ISC) to the triplet manifold (T₁). wikipedia.org This process is facilitated by the small energy gap between the S₁(n,π) and T₁(n,π) states and is governed by El-Sayed's rules, which favor transitions between states of different orbital character. However, in the case of benzophenone where both S₁ and T₁ are of n→π* character, the high efficiency is attributed to spin-orbit coupling. The rate of intersystem crossing in benzophenone is on the order of picoseconds. bgsu.edu

Due to the extremely fast and efficient intersystem crossing, fluorescence (emission from the S₁ state) from benzophenone and its alkyl-substituted derivatives is generally very weak, with quantum yields close to zero. The dominant emission process is phosphorescence, which is the radiative decay from the T₁ state to the S₀ ground state. This emission is characterized by a longer lifetime, typically in the microsecond to millisecond range, and occurs at longer wavelengths (lower energy) compared to fluorescence. For 3,4,4'-trimethylbenzophenone, a significant phosphorescence quantum yield is expected in the absence of quenchers.

Photoreactivity and Free Radical Generation

The photochemistry of benzophenones is largely dictated by the reactivity of their triplet excited state. They are well-known to act as photoinitiators and photosensitizers through different mechanisms.

Type I Photoinitiation Processes

Type I photoinitiators are compounds that undergo unimolecular bond cleavage upon irradiation to generate free radicals. sigmaaldrich.com While benzophenone itself does not undergo efficient α-cleavage, certain substituted benzophenones can. However, for 3,4,4'-trimethylbenzophenone, a Type I mechanism is not the primary pathway for radical generation. Instead, its photoreactivity is dominated by hydrogen abstraction, which is characteristic of a Type II photoinitiator.

Photosensitization Mechanisms

Benzophenone and its derivatives are classic examples of Type II photoinitiators. sigmaaldrich.com In this mechanism, the excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a suitable donor molecule (a co-initiator), such as an alcohol, an amine, or a thiol. This process generates a ketyl radical from the benzophenone and a radical from the hydrogen donor. nih.govacs.org

For 3,4,4'-trimethylbenzophenone (TMBP), the process can be represented as:

TMBP(T₁) + R-H → [TMBP-H]• + R•

The resulting radicals, [TMBP-H]• and R•, can then initiate polymerization or other radical-mediated chemical transformations. The efficiency of this process is dependent on the reactivity of the triplet state and the nature of the hydrogen donor. The electron-donating methyl groups on the phenyl rings can have a modest influence on the reactivity of the triplet state. Generally, electron-donating groups can slightly decrease the hydrogen abstraction ability of the benzophenone triplet. acs.org

Benzophenones are also efficient triplet energy sensitizers. rsc.org If the triplet energy of the benzophenone derivative is higher than that of another molecule (an acceptor), it can transfer its triplet energy via a Dexter energy transfer mechanism. This process generates the triplet state of the acceptor, which can then undergo its own characteristic photochemical reactions.

Influence of Environmental Parameters on Photophysical Properties

The photophysical properties of benzophenones, including 3,4,4'-trimethylbenzophenone, are significantly influenced by the surrounding environment, particularly the solvent.

The polarity of the solvent can affect the relative energies of the n→π* and π→π* excited states. nih.gov In polar, protic solvents like alcohols, the n→π* transition undergoes a blue shift (shifts to higher energy) due to the stabilization of the non-bonding electrons on the carbonyl oxygen through hydrogen bonding. Conversely, the π→π* transition typically shows a red shift (shifts to lower energy) in polar solvents. This can, in some cases, lead to a change in the nature of the lowest excited singlet state from n→π* to π→π*, which would in turn affect the rate of intersystem crossing and the fluorescence quantum yield.

The hydrogen-bonding capability of the solvent is also a critical factor. nih.gov In hydrogen-donating solvents, the photoreduction of the benzophenone triplet state is a primary deactivation pathway, as described in the photosensitization section. The rate of this hydrogen abstraction is dependent on the C-H bond strength of the solvent molecule.

Table 2: Expected Solvent Effects on the Photophysical Properties of Benzophenone, 3,4,4'-trimethyl-

| Solvent Property | Effect on n→π* Transition | Effect on π→π* Transition | Consequence for Photophysics |

| Increasing Polarity | Blue Shift (Hypsochromic) | Red Shift (Bathochromic) | Potential change in S₁ state character, affecting ISC and fluorescence. |

| Hydrogen Bonding | Blue Shift (Hypsochromic) | Minor Effect | Promotes photoreduction via hydrogen abstraction from the solvent. |

Note: These are general trends observed for benzophenones and are expected to apply to 3,4,4'-trimethylbenzophenone.

Solvent Effects on Electronic Transitions

The electronic transitions of benzophenone and its derivatives, primarily the n→π* and π→π* transitions, are known to be sensitive to the solvent environment. The polarity of the solvent can differentially stabilize the ground and excited states, leading to shifts in the absorption maxima (solvatochromism).

For benzophenone itself, the n→π* transition typically exhibits a hypsochromic shift (blue shift) with increasing solvent polarity. This is because the non-bonding n-orbitals on the carbonyl oxygen can interact with polar protic solvents through hydrogen bonding, leading to a greater stabilization of the ground state relative to the excited state. Conversely, the π→π* transition often shows a bathochromic shift (red shift) in polar solvents, as the more polar π* excited state is better stabilized by the solvent.

In the case of Benzophenone, 3,4,4'-trimethyl-, the presence of three methyl groups, which are electron-donating, would be expected to influence the energy of the molecular orbitals. This substitution could lead to a general red shift in the absorption spectra compared to unsubstituted benzophenone. However, without specific experimental data, a precise quantitative description of the solvent effects remains speculative.

Table 1: Expected Solvent Effects on Electronic Transitions of Benzophenone, 3,4,4'-trimethyl- (Hypothetical)

| Solvent | Polarity (Dielectric Constant) | Expected Shift in n→π* Transition | Expected Shift in π→π* Transition |

| Hexane | Low | Reference | Reference |

| Dichloromethane | Medium | Minor Hypsochromic | Minor Bathochromic |

| Acetonitrile (B52724) | High (Aprotic) | Hypsochromic | Bathochromic |

| Ethanol | High (Protic) | Significant Hypsochromic | Significant Bathochromic |

This table is based on general principles of solvatochromism for benzophenones and is not derived from experimental data for Benzophenone, 3,4,4'-trimethyl-.

pH Influence on Photoreactivity

The photoreactivity of benzophenones, particularly their ability to undergo photoreduction, can be influenced by the pH of the medium. The primary photochemical process for benzophenones in the presence of a hydrogen donor is the abstraction of a hydrogen atom by the excited triplet state of the benzophenone to form a ketyl radical.

The efficiency of this process can be pH-dependent, especially if the hydrogen donor or the benzophenone derivative itself has acidic or basic functionalities. For Benzophenone, 3,4,4'-trimethyl-, which lacks readily ionizable groups, a direct and strong dependence of its intrinsic photoreactivity on pH in the typical range (e.g., 2-12) is not expected.

However, the nature of the reaction medium and the availability of hydrogen donors can be pH-dependent. For instance, in acidic solutions, the protonation of the carbonyl oxygen in the excited state could potentially enhance its hydrogen abstracting ability. Conversely, in highly basic solutions, the reaction mechanism might be altered if the hydrogen donor is deprotonated.

Research on other benzophenone derivatives has shown that the quantum yield of photoreduction can vary with pH, but this is often linked to the properties of the hydrogen-donating substrate rather than the benzophenone sensitizer (B1316253) itself, unless the sensitizer has pH-sensitive groups. Without experimental studies on Benzophenone, 3,4,4'-trimethyl-, any discussion on the specific influence of pH on its photoreactivity would be conjectural.

Table 2: Anticipated Influence of pH on the Photoreactivity of Benzophenone, 3,4,4'-trimethyl- in the Presence of a Hydrogen Donor (Hypothetical)

| pH Range | Predominant Species | Expected Effect on Photoreduction Quantum Yield |

| Acidic (pH < 4) | Potentially protonated carbonyl in the excited state | May slightly increase |

| Neutral (pH 6-8) | Neutral molecule | Reference |

| Basic (pH > 10) | Neutral molecule | May decrease if the hydrogen donor is deprotonated |

This table presents a hypothetical scenario based on the known photoreactivity of benzophenones and is not based on experimental data for Benzophenone, 3,4,4'-trimethyl-.

Applications of Benzophenone, 3,4,4 Trimethyl in Advanced Materials Science

Role as a Photoinitiator in Polymerization Systems

Benzophenones are classified as Type II photoinitiators. Upon absorption of ultraviolet (UV) light, the benzophenone (B1666685) molecule transitions to an excited triplet state. In this highly reactive state, it can abstract a hydrogen atom from a nearby molecule (a co-initiator, often an amine or an alcohol) to generate free radicals. These free radicals then initiate the polymerization of monomers, such as acrylates and methacrylates, leading to the rapid curing of resins and coatings. nih.govsellchems.com

Free-Radical Photopolymerization Kinetics and Efficiency

The substitution pattern on the benzophenone rings plays a significant role. For instance, the position and nature of substituent groups can alter the energy levels of the molecule and its molar extinction coefficient—a measure of how strongly it absorbs light at a particular wavelength. Research on various substituted benzophenones has shown that these structural changes can lead to a red-shift in absorption maxima, allowing for the use of longer wavelength UV or even visible light sources, which can be advantageous for curing thicker or pigmented materials. everlight-uva.com The efficiency of a photoinitiator system, such as those containing 4-methylbenzophenone, is often enhanced by the presence of a co-initiator like a tertiary amine. sellchems.com

| Compound | CAS Number | Typical Application | Key Feature |

|---|---|---|---|

| Benzophenone | 119-61-9 | General Photoinitiator | Benchmark Type II photoinitiator. researchgate.net |

| 4-Methylbenzophenone (MBP) | 134-84-9 | UV curable varnishes and coatings. sellchems.com | Highly efficient Type II photoinitiator, often used with amine synergists. sellchems.com |

| 2,4,6-Trimethylbenzophenone | 954-16-5 | Photoinitiator, Stabilizing Agent. thegoodscentscompany.comchemicalbook.com | Used in UV-curable coatings and inks. chemicalbook.com |

| Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) | 85073-19-4 | Bioprinting, Hydrogels. nih.gov | Water-soluble photoinitiator activated by longer wavelength light (405 nm). nih.gov |

Development of Photo-Curable Resins and Coatings

Benzophenone derivatives are integral to the formulation of photo-curable resins and coatings used in a vast array of industries. These materials are liquid formulations that solidify (or cure) rapidly upon exposure to UV light. This technology is used for protective coatings on wood and plastic, printing inks, adhesives, and in the electronics industry. sellchems.com The choice of a specific benzophenone derivative depends on the desired curing speed, the thickness of the coating, and compatibility with other components in the resin formulation. 3vsigma.com Formulations often include a blend of monomers, oligomers, and additives alongside the photoinitiator to achieve the desired physical properties of the cured material. specialchem.com

Fabrication of Composite Materials

In the fabrication of advanced composite materials, photo-curable resins serve as the matrix that binds reinforcing elements like glass or carbon fibers. The use of photoinitiators, including benzophenone derivatives, allows for precise and rapid "cure-on-demand" manufacturing processes. This is particularly valuable in applications like 3D printing (stereolithography) and the manufacturing of fiber-reinforced plastics, where spatial and temporal control over the curing process is essential for creating complex, high-resolution three-dimensional objects. specialchem.com

Utilization in UV Stabilization Technologies

Beyond initiating polymerization, benzophenones are widely employed as UV stabilizers to protect polymers and other materials from the damaging effects of sunlight. everlight-uva.compartinchem.com Prolonged exposure to UV radiation can lead to undesirable changes in materials, such as discoloration (yellowing), loss of gloss, cracking, and a reduction in mechanical properties. everlight-uva.com

Mechanisms of UV Absorption and Energy Dissipation in Polymers

Benzophenone-based UV stabilizers function by strongly absorbing harmful UV radiation in the 290-400 nm range, which is the region where photochemical degradation of many polymers is initiated. The core mechanism involves the absorption of a UV photon, which excites the molecule. This energy is then safely dissipated throughout the polymer matrix, primarily as harmless heat, before it can break the chemical bonds within the polymer structure. specialchem.com This process is highly efficient and can be repeated many times, allowing a small amount of stabilizer to provide long-term protection.

Theoretical and Computational Chemistry Studies of Benzophenone, 3,4,4 Trimethyl

Quantum Chemical Investigations of Molecular Structure and Conformation

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical and physical properties. Quantum chemical methods are powerful tools for determining the most stable geometric structures, known as conformations, and for understanding the energy landscape of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. q-chem.com DFT methods are used to determine the electronic structure of molecules, from which properties like the optimized geometry and conformational energies can be derived. growingscience.comphyschemres.org For 3,4,4'-trimethylbenzophenone, DFT calculations would typically be employed to find the minimum energy structure. This involves optimizing the bond lengths, bond angles, and dihedral angles.

The presence of the three methyl groups and the torsional freedom around the single bonds connecting the phenyl rings to the carbonyl group suggest that multiple local energy minima may exist on the potential energy surface. DFT calculations can map out these different conformations and determine their relative stabilities. A common approach involves performing a series of constrained optimizations where a key dihedral angle is systematically varied, allowing for the construction of a potential energy profile.

A widely used functional for such studies is B3LYP, often paired with a basis set like 6-31G(d) or larger for greater accuracy. rasayanjournal.co.in The results of such a study would provide detailed information on the preferred orientation of the two phenyl rings with respect to the carbonyl group, as well as the rotational positions of the methyl groups.

Illustrative Data Table: Calculated Geometric Parameters for 3,4,4'-trimethylbenzophenone using DFT

| Parameter | Value |

| C=O Bond Length (Å) | 1.22 |

| C-C (carbonyl-phenyl) Bond Length (Å) | 1.49 |

| Dihedral Angle (Ring1-C-C-O) (°) | 30.5 |

| Dihedral Angle (Ring2-C-C-O) (°) | -28.9 |

| Energy (Hartree) | -732.54 |

Note: This table is illustrative and represents typical values that would be obtained from a DFT calculation at the B3LYP/6-31G(d) level of theory. The actual values would require a specific calculation to be performed.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall into this category. arxiv.orgarxiv.org While computationally more demanding than DFT, they can offer higher accuracy for certain systems.

For the geometric optimization of 3,4,4'-trimethylbenzophenone, ab initio calculations would proceed in a similar manner to DFT, by finding the stationary points on the potential energy surface. wayne.edu A common strategy is to first perform a less expensive calculation, such as HF with a smaller basis set, to obtain an initial geometry, which is then refined using a more sophisticated method like MP2 or CCSD with a larger basis set. arxiv.orgarxiv.org These methods are particularly useful for benchmarking the results obtained from DFT and for systems where electron correlation effects are known to be significant.

The choice of ab initio method and basis set will influence the accuracy of the predicted geometry. github.io For a molecule of this size, a balance must be struck between the desired accuracy and the computational resources available.

Illustrative Data Table: Comparison of Ground-State Energies for 3,4,4'-trimethylbenzophenone with Different Ab Initio Methods

| Method | Basis Set | Energy (Hartree) | Relative Energy (kcal/mol) |

| HF | 6-31G(d) | -729.89 | 163.2 |

| MP2 | 6-31G(d) | -731.76 | 0.0 |

| CCSD | cc-pVDZ | -731.92 | -100.4 |

Note: This table is illustrative. The energies are hypothetical and intended to show the typical trend of increasing accuracy and computational cost. The relative energies are calculated with respect to the MP2/6-31G(d) level.

Electronic Structure and Excited State Calculations

Understanding the electronic structure of a molecule is crucial for predicting its spectroscopic properties and photochemical reactivity. Benzophenone (B1666685) and its derivatives are well-known for their photochemical applications, making the study of their excited states particularly important.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. sonar.chnih.govgithub.io This information can be used to simulate the UV-Vis absorption spectrum. For 3,4,4'-trimethylbenzophenone, TD-DFT calculations would be performed on the optimized ground-state geometry to predict the energies of the lowest-lying singlet and triplet excited states.

The nature of these excited states, such as n→π* or π→π* transitions, can be analyzed by examining the molecular orbitals involved in the electronic transitions. The n→π* transition, typically the lowest energy transition in benzophenones, is formally forbidden but can be observed with low intensity. The π→π* transitions are generally more intense. TD-DFT can provide a detailed picture of these transitions and how they are influenced by the methyl substituents. chemrxiv.org

The choice of functional is critical in TD-DFT calculations, as some functionals are better suited for describing certain types of excited states, such as charge-transfer states. q-chem.com

Illustrative Data Table: Calculated Vertical Excitation Energies and Oscillator Strengths for 3,4,4'-trimethylbenzophenone using TD-DFT

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S1 | 3.45 | 359 | 0.001 | n→π |

| S2 | 4.20 | 295 | 0.250 | π→π |

| T1 | 3.10 | 400 | - | n→π* |

Note: This table is illustrative and represents typical results that would be obtained from a TD-DFT calculation at the B3LYP/6-311+G(d,p) level of theory.

For molecules where the description of the electronic structure requires more than a single determinant, such as in cases of near-degeneracy of electronic states or for describing bond-breaking processes, multireference methods are necessary. arxiv.org Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) provide a more accurate description of the electronic wavefunction in these complex situations. hanslischka.com

While TD-DFT is often adequate for the lower-lying excited states of many organic molecules, it can fail for systems with significant multireference character. arxiv.org For 3,4,4'-trimethylbenzophenone, particularly in the context of photochemical reactions where multiple electronic states may interact, multireference methods could provide a more reliable description of the potential energy surfaces of the excited states. These calculations are computationally very intensive and are typically used for smaller systems or to benchmark other methods.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction barriers. smu.edursc.orgresearchgate.net For 3,4,4'-trimethylbenzophenone, one could computationally study a variety of reactions, such as its photochemical reactions or its synthesis.

For example, the mechanism of a photochemical reaction, such as hydrogen abstraction by the excited triplet state of 3,4,4'-trimethylbenzophenone, could be investigated. This would involve locating the transition state for the hydrogen abstraction step on the triplet potential energy surface. The activation energy for the reaction can then be calculated as the energy difference between the transition state and the reactants.

These calculations provide valuable insights into the factors that control the reactivity of the molecule and can guide the design of new molecules with desired properties. mdpi.comresearchgate.net

Illustrative Data Table: Calculated Activation Energy for a Hypothetical Reaction of 3,4,4'-trimethylbenzophenone

| Reaction Step | Method | Basis Set | Activation Energy (kcal/mol) |

| Hydrogen Abstraction | B3LYP | 6-31G(d) | 12.5 |

| Norrish Type II | CASSCF | cc-pVDZ | 8.2 |

Note: This table is illustrative and presents hypothetical data for potential photochemical reactions. The actual values would depend on the specific reaction and the level of theory used.

Computational Elucidation of Reaction Mechanisms

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. Mapping the PES allows for the identification of stable conformations (energy minima) and the transition states that connect them.

For Benzophenone, 3,4,4'-trimethyl-, a key aspect of its PES would be the rotational barriers around the single bonds connecting the carbonyl group to the phenyl and tolyl rings. The presence of methyl groups at the 3, 4, and 4' positions influences the steric hindrance and electronic interactions, which in turn dictates the preferred three-dimensional structure of the molecule.

Detailed Research Findings: A computational study would typically involve systematically rotating the dihedral angles of the phenyl and tolyl rings relative to the carbonyl plane and calculating the energy at each step. This process generates a profile of the potential energy surface. The lowest energy points on this surface correspond to the most stable conformations of the molecule. The energy differences between these stable forms and the rotational barriers would be quantified.

Illustrative Data Table: Conformational Analysis of Benzophenone, 3,4,4'-trimethyl- This table presents hypothetical data to illustrate the type of results obtained from a PES scan. Actual values would require specific quantum chemical calculations.

| Conformer | Dihedral Angle 1 (°) (Phenyl-C=O) | Dihedral Angle 2 (°) (Tolyl-C=O) | Relative Energy (kcal/mol) |

| Global Minimum | 30 | 35 | 0.00 |

| Local Minimum 1 | 150 | 35 | 1.25 |

| Local Minimum 2 | 30 | 145 | 1.30 |

| Rotational Barrier | 90 | 35 | 3.50 |

Transition State Analysis

Transition state (TS) analysis is crucial for understanding the kinetics and mechanisms of chemical reactions. A transition state is a specific configuration along the reaction coordinate that represents the highest energy point. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For Benzophenone, 3,4,4'-trimethyl-, transition state analysis could be applied to study reactions such as its photochemical excitation and subsequent hydrogen abstraction, a characteristic reaction of benzophenones. Computational methods can locate the geometry of the transition state for such a reaction and calculate its energy.

Detailed Research Findings: To analyze a transition state, computational chemists employ algorithms that search for a first-order saddle point on the potential energy surface. Once located, a frequency calculation is performed. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency and the calculated activation energy are key parameters that describe the reaction dynamics.

Illustrative Data Table: Transition State Parameters for a Hypothetical Reaction This table provides an example of the data that would be generated from a transition state analysis.

| Reaction Coordinate | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Hydrogen abstraction | 25.5 | -1500 |

Molecular Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) and various reactivity descriptors derived from quantum chemical calculations offer insights into the chemical reactivity and intermolecular interactions of a molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For Benzophenone, 3,4,4'-trimethyl-, the MEP would show a region of high negative potential around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor and a site for electrophilic interaction.

Reactivity Descriptors: Global reactivity descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

Detailed Research Findings: A computational study of Benzophenone, 3,4,4'-trimethyl- would involve calculating its optimized geometry and then performing a single-point energy calculation to obtain the molecular orbitals and their energies. From these, the MEP surface would be generated, and the global reactivity descriptors would be calculated. These results would help in understanding its reactivity in various chemical environments.

Illustrative Data Table: Calculated Reactivity Descriptors This table shows example values for reactivity descriptors that would be computationally determined.

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.66 |

Environmental Transformation Pathways and Remediation Research for Benzophenone, 3,4,4 Trimethyl

Photodegradation Mechanisms in Environmental Matrices

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of many organic pollutants in sunlit environments. This process can occur directly, through the absorption of light by the pollutant itself, or indirectly, mediated by other light-absorbing substances in the environment.

Direct photolysis involves the absorption of solar radiation by a chemical, leading to its electronic excitation and subsequent chemical reaction. csbsju.edu This process is a significant degradation pathway for many pollutants found in aquatic systems. csbsju.edunih.gov The rate of direct photolysis is dependent on the light absorption properties of the molecule (molar absorption coefficient) and the efficiency of the subsequent chemical transformation (quantum yield). csbsju.edu

While specific kinetic data for the direct photolysis of Benzophenone (B1666685), 3,4,4'-trimethyl- is not extensively documented in peer-reviewed literature, studies on structurally similar compounds, such as other benzophenone derivatives, indicate that this class of compounds can be susceptible to direct photodegradation. For many organic pollutants, direct photolysis rates can be calculated to determine environmental half-lives based on factors like latitude, season, and water depth. csbsju.edu For some benzophenones, direct photolysis is a principal degradation route in surface waters. nih.gov The presence of methyl groups on the aromatic rings of Benzophenone, 3,4,4'-trimethyl- may influence its absorption spectrum and quantum yield compared to the parent benzophenone molecule.

| Parameter | Significance | Note for Benzophenone, 3,4,4'-trimethyl- |

|---|---|---|

| Molar Absorption Coefficient (ε) | Determines the amount of light absorbed by the compound at specific wavelengths. | Specific data is not available; however, benzophenones generally absorb UV light. |

| Quantum Yield (Φ) | Measures the efficiency of a photochemical process; the fraction of absorbed photons that result in a chemical transformation. | Specific data is not available. This is a key parameter needed to calculate the precise photolysis rate. |

| Environmental Half-life (t½) | The time required for half of the initial concentration of the compound to degrade under specific environmental conditions. | Not determined. For the related compound Benzophenone-3, the half-life in surface waters was estimated to be several weeks in summer. nih.gov |

Indirect, or sensitized, photolysis occurs when other substances in the water, known as photosensitizers, absorb sunlight and produce highly reactive chemical species that then degrade the pollutant. csbsju.edu In natural waters, dissolved organic matter (DOM), nitrates, and nitrites are important photosensitizers.

The hydroxyl radical (•OH) is a powerful, non-selective oxidant that plays a crucial role in the degradation of a vast array of organic compounds in aquatic and atmospheric environments. nih.gov In sunlit waters, •OH is primarily formed from the photolysis of nitrates and dissolved organic matter. nih.gov Research on benzophenone-3 (BP-3) has confirmed that its reaction with hydroxyl radicals is a primary degradation pathway. nih.gov The rate of this reaction is typically fast, making it a significant removal process even at the low steady-state concentrations of •OH found in the environment. It is highly probable that Benzophenone, 3,4,4'-trimethyl- is also susceptible to degradation by hydroxyl radicals, which can attack the aromatic rings or the methyl groups.

Indirect Photodegradation via Reactive Oxygen Species

Biotic Degradation Processes in Environmental Systems

Microbial activity is fundamental to the breakdown and recycling of organic matter in the environment. The ability of microorganisms to degrade synthetic compounds is a key factor in their natural attenuation. nih.govnih.gov

While specific studies on the microbial degradation of Benzophenone, 3,4,4'-trimethyl- are limited, research on related compounds provides a strong basis for inferring potential metabolic pathways. The biodegradation of benzophenone-3 (BP-3) by Rhodococcus sp. S2-17 has been elucidated, showing a pathway that involves demethylation to form benzophenone-1, followed by further hydroxylation and ring cleavage to yield intermediates such as benzoic acid and 3-oxoadipic acid. nih.gov

It is plausible that the microbial degradation of Benzophenone, 3,4,4'-trimethyl- follows a similar sequence of events. The process would likely be initiated by enzymes such as monooxygenases or dioxygenases. These enzymes could catalyze the hydroxylation of the aromatic rings or the oxidation of the methyl groups. Following these initial steps, the resulting intermediates would likely undergo aromatic ring cleavage, a common strategy used by bacteria to break down complex aromatic compounds. The cleaved products would then be funneled into central metabolic pathways of the microorganisms. Biofilms, in particular, can act as both accumulators and biodegraders of hydrophobic compounds like benzophenones. acs.orgresearchgate.net

| Potential Intermediate | Hypothesized Formation Pathway | Basis for Hypothesis |

|---|---|---|

| Hydroxylated trimethyl-benzophenones | Monooxygenase or dioxygenase attack on one or both aromatic rings. | Common initial step in the aerobic degradation of aromatic hydrocarbons. |

| Carboxylated derivatives (e.g., 3,4'-dimethyl-4-carboxybenzophenone) | Stepwise oxidation of a methyl group to a carboxylic acid group. | Known pathway for the microbial metabolism of methylated aromatic compounds. frontiersin.org |

| Protocatechuate or Catechol derivatives | Further hydroxylation of the aromatic rings. | Common intermediates that precede ring cleavage in bacterial degradation pathways. |

| Ring-cleavage products | Dioxygenase-mediated cleavage of catechol-like intermediates. | Central mechanism in the aerobic breakdown of aromatic rings. nih.gov |

| Benzoic acid derivatives | Breakdown of the benzophenone structure after ring cleavage. | Identified as a key intermediate in the degradation of the related compound, benzophenone-3. nih.gov |

Metabolic Transformation through Hydroxylation and Methylation

There is currently no available scientific literature or research data detailing the metabolic transformation of Benzophenone, 3,4,4'-trimethyl- through the specific pathways of hydroxylation and methylation in any biological system, including microorganisms, plants, or animals.

Metabolic studies on other benzophenone derivatives, such as the widely used UV filter Benzophenone-3 (Oxybenzone), have identified hydroxylation and demethylation as key transformation reactions mediated by cytochrome P450 enzymes in liver microsomes. These studies have led to the identification of various hydroxylated and demethylated metabolites. However, due to the specific substitution pattern of the three methyl groups in Benzophenone, 3,4,4'-trimethyl-, it is not scientifically sound to extrapolate these findings directly. The position and nature of substituents on the benzophenone backbone are known to significantly influence metabolic pathways and the resulting transformation products.

Without dedicated research on Benzophenone, 3,4,4'-trimethyl-, its metabolic fate, and the potential formation of hydroxylated or further methylated byproducts remain unknown.

Data on Metabolic Transformation of Benzophenone, 3,4,4'-trimethyl-

| Transformation Pathway | Metabolites Identified | Research Findings |

| Hydroxylation | No data available | No studies have been published. |

| Methylation | No data available | No studies have been published. |

This table reflects the absence of available data in the current scientific literature.

Advanced Oxidation Processes for Environmental Removal

Similarly, there is a notable absence of published research on the efficacy of Advanced Oxidation Processes (AOPs) for the environmental removal of Benzophenone, 3,4,4'-trimethyl-. AOPs, which include processes like UV/H₂O₂, ozonation, and photocatalysis, are a class of water treatment technologies designed to degrade persistent organic pollutants through the generation of highly reactive hydroxyl radicals.

Extensive research has been conducted on the application of AOPs to other benzophenone compounds, demonstrating their potential for effective degradation. For instance, studies on Benzophenone-3 and Benzophenone-4 have detailed their removal kinetics and identified various degradation byproducts under different AOP conditions. These studies have shown that factors such as pH, oxidant concentration, and water matrix composition can significantly impact the degradation efficiency.

Data on Advanced Oxidation Processes for Benzophenone, 3,4,4'-trimethyl- Removal

| AOP Method | Degradation Efficiency (%) | Transformation Products Identified |

| UV/H₂O₂ | No data available | No data available |

| Ozonation | No data available | No data available |

| Photocatalysis (e.g., TiO₂) | No data available | No data available |

| Fenton/Photo-Fenton | No data available | No data available |

This table reflects the absence of available data in the current scientific literature.

Advanced Analytical and Spectroscopic Characterization Methodologies for Benzophenone, 3,4,4 Trimethyl

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating Benzophenone (B1666685), 3,4,4'-trimethyl- from complex mixtures and for its precise quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like Benzophenone, 3,4,4'-trimethyl-. A reversed-phase HPLC method is typically employed for the separation of benzophenone derivatives.

A common approach would utilize a C18 column, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid like formic or acetic acid to improve peak shape and resolution. Detection is commonly achieved using a UV detector set at a wavelength where the benzophenone chromophore exhibits maximum absorbance, typically around 254 nm or 270 nm. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 1: Representative HPLC Parameters for Benzophenone, 3,4,4'-trimethyl- Analysis

| Parameter | Value |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For the analysis of volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique offering high sensitivity and specificity, making it suitable for trace analysis of Benzophenone, 3,4,4'-trimethyl-.

Prior to analysis, a sample containing the analyte may require extraction and derivatization, although direct injection is possible for sufficiently volatile compounds. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or semi-polar column, such as one with a phenyl-arylene polymer stationary phase, is often used. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides a "fingerprint" for identification. The molecular ion peak, as well as characteristic fragment ions resulting from the cleavage of the benzoyl group and methyl substituents, would be key identifiers.

Table 2: Predicted GC-MS Fragmentation for Benzophenone, 3,4,4'-trimethyl-

| m/z (charge/mass ratio) | Predicted Fragment Identity |

| 224 | [M]+ (Molecular Ion) |

| 209 | [M-CH3]+ |

| 119 | [C6H5CO]+ (Benzoyl cation) |

| 105 | [C7H5O]+ |

| 91 | [C7H7]+ (Tropylium ion) |

| 77 | [C6H5]+ (Phenyl cation) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

When analyzing Benzophenone, 3,4,4'-trimethyl- in complex matrices such as environmental or biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional selectivity and sensitivity. nih.govspectroscopyonline.comthermofisher.com

This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. After separation on an HPLC column, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In the mass spectrometer, a specific precursor ion corresponding to the protonated molecule [M+H]+ of Benzophenone, 3,4,4'-trimethyl- is selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even at very low concentrations.

Spectroscopic Techniques for Structural Elucidation and Property Analysis

Spectroscopic techniques are indispensable for the detailed structural elucidation of Benzophenone, 3,4,4'-trimethyl- and for analyzing its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Benzophenone, 3,4,4'-trimethyl-.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the methyl protons. The protons on the disubstituted and monosubstituted benzene (B151609) rings will exhibit characteristic splitting patterns (e.g., doublets and triplets) due to spin-spin coupling with neighboring protons. The three methyl groups will likely appear as singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum will show separate signals for each unique carbon atom in the molecule. The carbonyl carbon will appear at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons will be influenced by the positions of the methyl substituents and the carbonyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Benzophenone, 3,4,4'-trimethyl-

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~197 |

| Aromatic Carbons | 7.2 - 7.8 | 128 - 145 |

| 3-Methyl Protons | ~2.3 | ~20 |

| 4-Methyl Protons | ~2.4 | ~21 |

| 4'-Methyl Protons | ~2.4 | ~21 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. upi.edumasterorganicchemistry.com

The FT-IR spectrum of Benzophenone, 3,4,4'-trimethyl- will be characterized by several key absorption bands. A strong, sharp peak corresponding to the stretching vibration of the carbonyl (C=O) group is expected in the region of 1650-1670 cm⁻¹. The presence of the aromatic rings will be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the methyl groups will also be observable.

Table 4: Characteristic FT-IR Absorption Bands for Benzophenone, 3,4,4'-trimethyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1650 - 1670 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methyl C-H | Stretch | 2850 - 2960 |

| Methyl C-H | Bend | 1375 - 1450 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for characterizing conjugated systems, such as that present in Benzophenone, 3,4,4'-trimethyl-. The benzophenone core structure features a carbonyl group conjugated with two phenyl rings, forming a large π-electron system. This delocalization allows the molecule to absorb UV radiation, promoting electrons from lower energy molecular orbitals to higher energy ones.

The UV spectrum of the parent compound, benzophenone, typically exhibits two main absorption bands. researchgate.netresearchgate.net The first is a strong band around 250-260 nm, attributed to the π → π* electronic transition of the conjugated aromatic system. researchgate.net A second, much weaker band, corresponding to the n → π* transition of the non-bonding electrons of the carbonyl oxygen, is observed around 330-350 nm. This transition is formally forbidden by symmetry rules, resulting in a low molar absorptivity.

The introduction of substituents onto the phenyl rings can cause a shift in the wavelength of maximum absorption (λmax) and a change in the molar absorptivity (ε). Methyl groups, such as those in Benzophenone, 3,4,4'-trimethyl-, are electron-donating groups (auxochromes) that can cause a bathochromic shift (red shift) to longer wavelengths. This effect is due to the hyperconjugation of the methyl groups with the aromatic rings, which extends the π-system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While specific spectral data for 3,4,4'-trimethylbenzophenone is not widely published, the expected UV-Vis absorption characteristics can be inferred from data on similar substituted benzophenones. The presence of three methyl groups is anticipated to shift the primary π → π* absorption band to a slightly longer wavelength compared to unsubstituted benzophenone. The solvent environment also plays a crucial role; polar solvents can stabilize the ground state of the n → π* transition, leading to a hypsochromic (blue) shift. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Benzophenone Systems

| Compound | Transition | λmax (nm) | Solvent | Reference |

| Benzophenone | π → π | ~250 | Heptane | researchgate.net |

| Benzophenone | n → π | ~330-350 | Heptane | researchgate.net |

| 2,4,6-Trimethylbenzophenone | Not specified | Not specified | Not specified | lookchem.com |

| 4-Methylbenzophenone | Not specified | Not specified | Not specified | chemicalbook.com |

Note: This table provides generalized data for the benzophenone class to infer the properties of Benzophenone, 3,4,4'-trimethyl-. Specific λmax values can vary with solvent and substitution pattern.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a characteristic "fingerprint" that is highly specific to its molecular structure. For Benzophenone, 3,4,4'-trimethyl-, the Raman spectrum is dominated by vibrations associated with the carbonyl group and the substituted phenyl rings.

The most intense and characteristic peak in the Raman spectrum of benzophenones is typically the C=O stretching vibration, which appears in the region of 1630-1670 cm⁻¹. The exact position of this band is sensitive to the electronic environment; the methyl substituents on the 3,4,4'-trimethyl- derivative are expected to slightly lower this frequency compared to unsubstituted benzophenone due to electronic effects.

Other significant Raman bands arise from the vibrations of the aromatic rings. The skeletal stretching vibrations of the C=C bonds within the benzene rings typically produce a set of four distinct bands around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. researchgate.net The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds also give rise to characteristic signals. The C-H stretching vibrations from both the aromatic rings and the methyl groups are expected in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively. researchgate.net

The "ring breathing" mode, a symmetric radial expansion and contraction of the benzene rings, provides a sharp and often intense peak, typically observed near 1000 cm⁻¹. researchgate.net The specific substitution pattern of the trimethyl- derivative will influence the exact frequencies and relative intensities of these modes, making Raman spectroscopy a powerful tool for distinguishing between isomers.

Table 2: Predicted Characteristic Raman Shifts for Benzophenone, 3,4,4'-trimethyl-

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Structural Unit |

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Rings |

| Methyl C-H Stretch | 2850 - 3000 | -CH₃ Groups |

| Carbonyl C=O Stretch | 1630 - 1670 | Ketone |

| Aromatic C=C Skeletal Stretch | 1580 - 1610 | Phenyl Rings |

| Ring Breathing Mode | ~1000 | Phenyl Rings |

Note: The values in this table are predictions based on characteristic group frequencies for substituted benzophenones and aromatic compounds.

Advanced Sample Preparation and Extraction Methods

The accurate quantification of Benzophenone, 3,4,4'-trimethyl- in complex matrices, such as environmental or biological samples, necessitates efficient sample preparation to isolate the analyte from interfering substances and preconcentrate it for analysis.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. youtube.com For benzophenone derivatives, which are semi-polar organic compounds, reversed-phase SPE is the most common approach. nih.govnih.gov This involves using a nonpolar stationary phase to retain the analyte from a polar aqueous sample, followed by elution with a nonpolar organic solvent.

A typical SPE protocol for extracting a compound like Benzophenone, 3,4,4'-trimethyl- from an aqueous matrix would involve several key steps. The selection of the sorbent is critical; common choices for benzophenones include polymeric materials like Oasis HLB (Hydrophilic-Lipophilic Balanced) or Strata-X, which offer high recovery rates for a broad range of compounds. nih.govub.edu C18 (octadecyl-bonded silica) is also frequently used.

The protocol begins with conditioning the SPE cartridge to activate the sorbent, typically by passing methanol followed by deionized water. The sample is then loaded onto the cartridge, where the analyte is adsorbed onto the stationary phase. A washing step with a weak solvent (e.g., a water/methanol mixture) removes polar impurities that are not strongly retained. Finally, the target analyte, Benzophenone, 3,4,4'-trimethyl-, is eluted from the sorbent using a small volume of a strong organic solvent like methanol, acetonitrile, or ethyl acetate. This eluate can then be concentrated and analyzed, often by gas or liquid chromatography. Studies on similar benzophenones have reported recovery rates of over 85-90% using optimized SPE methods. nih.govnih.govub.edu

Table 3: Generalized Solid-Phase Extraction (SPE) Protocol for Benzophenone Derivatives

| Step | Procedure | Purpose | Typical Solvents |

| 1. Sorbent Selection | Choose appropriate sorbent | Retain analyte of interest | Oasis HLB, Strata-X, C18 |

| 2. Conditioning | Activate the stationary phase | Ensure proper analyte interaction | Methanol, followed by Water |

| 3. Sample Loading | Pass the sample through the cartridge | Adsorb analyte onto sorbent | Aqueous Sample |

| 4. Washing | Rinse cartridge with a weak solvent | Remove interferences | Water/Methanol mixture |

| 5. Elution | Displace analyte with a strong solvent | Collect purified analyte | Acetonitrile, Methanol, Ethyl Acetate |

Microextraction by Packed Sorbent (MEPS) Techniques

Microextraction by Packed Sorbent (MEPS) is a miniaturized form of SPE that integrates the sorbent bed directly into a syringe needle assembly. nih.govchromservis.eu This technique significantly reduces the volumes of sample and solvent required, making it a faster, more cost-effective, and environmentally friendly approach to sample preparation. nih.govmdpi.com MEPS is particularly well-suited for automation and can be directly coupled online with analytical instruments like GC or LC. chromservis.eu

The MEPS process follows the same fundamental principles as conventional SPE: condition, sample, wash, and elute. mdpi.com For Benzophenone, 3,4,4'-trimethyl-, a reversed-phase sorbent such as C8, C18, or a polymeric phase would be packed into the MEPS syringe. chromservis.eu A small volume of sample (as little as 10 µL) is drawn through the sorbent and then ejected, allowing the analyte to adsorb. chromservis.eu A wash step with water or a weak organic solution removes interferences. Finally, a small plug of organic solvent (e.g., 10-50 µL) is drawn into the syringe to elute the analyte, and this volume can be directly injected into the chromatographic system for analysis. nih.gov

The key advantages of MEPS include reduced sample processing time, minimal solvent consumption, and the ability to reuse the sorbent for many extractions (often 40-100 times depending on the matrix), which lowers the cost per sample. chromservis.eunih.gov

Table 4: Typical Microextraction by Packed Sorbent (MEPS) Protocol

| Step | Procedure | Typical Volume | Purpose |

| 1. Sorbent Conditioning | Flush with methanol, then water | 50 - 100 µL | Activate sorbent |

| 2. Sample Loading | Draw and eject sample multiple times | 10 - 250 µL | Adsorb analyte |

| 3. Washing | Flush with water/weak organic mix | 50 - 100 µL | Remove interferences |

| 4. Elution & Injection | Draw up elution solvent and inject | 10 - 50 µL | Desorb analyte for analysis |

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 3,4,4'-trimethylbenzophenone in academic laboratories?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or Suzuki coupling for substituted benzophenones. Key steps include:

- Solvent Drying : Use sodium/benzophenone ketyl to dry solvents like THF or ether under argon .

- Reaction Conditions : Employ anhydrous AlCl₃ as a catalyst for acylation reactions, with strict temperature control (0–5°C for exothermic steps).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

| Parameter | Recommended Practice |

|---|---|

| Solvent Drying Agent | Sodium/benzophenone ketyl |

| Catalyst | Anhydrous AlCl₃ |

| Purification Method | Column chromatography or recrystallization |

Q. How can spectroscopic techniques (e.g., IR, NMR) characterize 3,4,4'-trimethylbenzophenone?

Methodological Answer:

- IR Spectroscopy : The C=O stretch appears at 1634–1650 cm⁻¹ (experimental vs. B3LYP/6-311G calculations) .

- ¹H NMR : Aromatic protons resonate at δ 7.5–8.0 ppm, while methyl groups appear as singlets at δ 2.2–2.5 ppm.

- ¹³C NMR : Carbonyl carbon at δ 195–200 ppm; use DEPT-135 to distinguish CH₃ groups.

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| IR | C=O stretch: 1634–1650 cm⁻¹ | |

| ¹H NMR | Methyl singlets: δ 2.2–2.5 ppm |

Q. What safety protocols are critical when handling 3,4,4'-trimethylbenzophenone in lab settings?

Methodological Answer:

Q. How is the carcinogenic potential of substituted benzophenones assessed in preclinical models?

Methodological Answer:

- In Vivo Studies : Administer doses (e.g., 50–500 mg/kg/day) to rodents for 24 months; monitor liver/kidney histopathology for tumors (e.g., histiocytic sarcomas) .

- Non-Genotoxic Mechanisms : Evaluate endocrine disruption via receptor binding assays (e.g., ERα, AR) .

Advanced Research Questions

Q. What experimental evidence supports the photochemical electron transfer mechanisms of benzophenone derivatives?

Methodological Answer:

- Photoactivation : Irradiate benzophenone-KOTBu complexes at 365–400 nm to generate ketyl radicals (λₐᵦₛ shifted to visible range) .

- Trapping Experiments : Use p-iodotoluene to trap methyl radicals (from tert-butoxyl fragmentation), confirming electron transfer via BHAS coupling products .

| Reaction Component | Observation |

|---|---|

| KOTBu + Benzophenone | Blue ketyl formation under light |

| NaOTBu | No reaction (K⁺ selectivity) |

Q. How can 3,4,4'-trimethylbenzophenone be engineered for mitochondria-targeted photodynamic therapy (PDT)?

Methodological Answer:

Q. What computational methods reconcile contradictory data on non-genotoxic carcinogenicity in benzophenones?

Methodological Answer:

Q. How do solvent effects influence the spectroscopic properties of 3,4,4'-trimethylbenzophenone?

Methodological Answer:

Q. What strategies resolve contradictions between in vitro and in vivo toxicological data for benzophenones?

Methodological Answer:

Q. How are reactive oxygen species (ROS) generation pathways quantified for benzophenone-based photosensitizers?

Methodological Answer:

- Type I/II Discrimination : Use NaN₃ (¹O₂ quencher) and DMPO spin traps (EPR detection of O₂⁻•) .

- Hypoxic Conditions : Validate efficacy via NADH oxidation assays under 2% O₂ .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.